1-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline
Beschreibung
1-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound featuring a partially saturated quinoline backbone (1,2,3,4-tetrahydroquinoline) substituted at the N1 position with a 2-fluorobenzoyl group. This structural motif is significant in medicinal chemistry due to the electron-withdrawing fluorine atom, which enhances metabolic stability and binding interactions in biological systems . The compound’s molecular formula is C₁₆H₁₃FNO, with a molecular weight of 254.28 g/mol.
Eigenschaften
CAS-Nummer |
326902-13-0 |
|---|---|
Molekularformel |
C16H14FNO |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
3,4-dihydro-2H-quinolin-1-yl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C16H14FNO/c17-14-9-3-2-8-13(14)16(19)18-11-5-7-12-6-1-4-10-15(12)18/h1-4,6,8-10H,5,7,11H2 |
InChI-Schlüssel |
ISSLGPYALULXJH-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3F |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3F |
Löslichkeit |
33.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Biologische Aktivität
1-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C15H14FN
- Molecular Weight : 241.28 g/mol
- CAS Number : Not specifically listed but related to tetrahydroquinoline derivatives.
The compound is a derivative of tetrahydroquinoline, which is known for its structural versatility and biological relevance. The introduction of the fluorobenzoyl group enhances its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds related to tetrahydroquinoline exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various strains of bacteria and fungi. The specific compound this compound has been studied for its antifungal activity through the synthesis of N-substituted benzoyl derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. A notable study synthesized several tetrahydroquinoline analogs and evaluated their cytotoxic effects against lung cancer cell lines. One derivative demonstrated an IC50 value of 0.082 µM, significantly lower than that of the standard drug 5-Fluorouracil (IC50 = 0.28 µM), indicating potent anticancer activity . This suggests that the fluorobenzoyl substitution may enhance the compound's efficacy in targeting cancer cells.
Antitubercular Activity
The compound's structural analogs have been tested for their antitubercular properties against Mycobacterium tuberculosis. In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL against both H37Rv and multidrug-resistant strains . This highlights the potential application of these compounds in treating tuberculosis, particularly in drug-resistant cases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Studies indicate that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. Flow cytometry analysis has shown late apoptosis in treated cells compared to controls .
- Target Interaction : Molecular docking studies suggest that these compounds interact with specific proteins involved in disease pathways. For example, binding affinities with target proteins related to cancer proliferation have been explored .
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound 1-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core substituted with a 2-fluorobenzoyl group. Its molecular formula is CHFNO, and it has a molecular weight of approximately 255.29 g/mol. The presence of fluorine in the benzoyl moiety is significant as it can influence the compound's pharmacokinetic properties and biological activity.
Antimicrobial Properties
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains by disrupting cellular processes.
- Case Study : A study evaluating the antibacterial activity of tetrahydroquinoline derivatives demonstrated that these compounds can inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed to target specific pathways involved in cancer cell proliferation and survival.
- Case Study : Research involving the synthesis of novel quinoline hybrids indicated that these compounds could act as anti-proliferative agents by inhibiting key signaling pathways in cancer cells. The synthesized compounds were evaluated for their efficacy against multiple cancer cell lines .
Anti-inflammatory Effects
Similar compounds have shown potential in modulating inflammatory responses. The mechanism often involves the inhibition of specific enzymes or receptors associated with inflammation.
- Research Findings : Studies have shown that tetrahydroquinoline derivatives can reduce inflammatory responses in animal models by modulating cyclic adenosine monophosphate (cAMP) levels .
Pharmacokinetics and Bioavailability
Studies on related tetrahydroquinoline compounds suggest favorable pharmacokinetic profiles. For example, certain derivatives have shown good oral bioavailability in preclinical models, indicating their potential for therapeutic use .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
1-(2,4-Dichlorobenzoyl)-1,2,3,4-Tetrahydroquinoline
- Structure : Substituted with a 2,4-dichlorobenzoyl group.
- Molecular Formula: C₁₆H₁₃Cl₂NO (306.19 g/mol) .
- Safety protocols (P273, P391, P501) highlight environmental hazards due to chlorine content, whereas fluorine analogs may exhibit milder ecotoxicity .
1-(2-Hydrazinylpyridin-3-ylsulfonyl)-1,2,3,4-Tetrahydroquinoline
- Structure : Features a sulfonyl group with a hydrazinylpyridine substituent.
- Molecular Formula : C₁₄H₁₆N₄O₂S (304.37 g/mol ) .
- Key Differences :
- The sulfonyl group introduces strong hydrogen-bonding capacity, influencing solubility and protein binding.
- Demonstrated antimalarial activity (82% synthesis yield), contrasting with the fluorobenzoyl derivative’s unspecified bioactivity .
- NMR shifts (e.g., δ 9.30 ppm for NH) reflect electronic effects distinct from fluorobenzoyl derivatives .
Substituent Variations on the Tetrahydroquinoline Core
1-(1-Methylpiperidin-4-yl)-1,2,3,4-Tetrahydroquinoline
- Structure : Piperidinyl group at N1.
- Molecular Formula : C₁₅H₂₂N₂ (230.35 g/mol ) .
- Key Differences: The alkylamino side chain improves blood-brain barrier penetration, making it suitable for central nervous system (CNS) targets. Optimized derivatives show selective inhibition of neuronal nitric oxide synthase (nNOS) with 60% oral bioavailability, a parameter critical for drug development .
1-Methanesulfonyl-1,2,3,4-Tetrahydroquinoline
- Structure : Methanesulfonyl group at N1.
- Molecular Formula: C₁₀H₁₃NO₂S (211.28 g/mol) .
- Key Differences :
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Functional Comparisons
Vorbereitungsmethoden
Reaction Scheme
1,2,3,4-Tetrahydroquinoline undergoes acylation with 2-fluorobenzoyl chloride in the presence of a base to yield the target compound:
Procedure
-
Reagents :
-
1,2,3,4-Tetrahydroquinoline (1.0 equiv)
-
2-Fluorobenzoyl chloride (1.2 equiv)
-
Triethylamine (2.0 equiv)
-
Dichloromethane (DCM) as solvent
-
-
Conditions :
-
Workup :
-
Wash with aqueous NaHCO₃, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate = 8:2).
-
Data Table
Advantages : Simple one-step procedure with high yield.
Limitations : Requires pre-synthesized 1,2,3,4-tetrahydroquinoline.
Acylation of Quinoline Followed by Catalytic Hydrogenation
Reaction Scheme
-
Acylation of quinoline with 2-fluorobenzoyl chloride.
-
Reduction of the acylated quinoline to tetrahydroquinoline:
Procedure
Step 1: Acylation of Quinoline
-
Reagents :
-
Conditions :
-
Stir at room temperature for 4 hours.
-
Step 2: Catalytic Hydrogenation
Data Table
Advantages : Utilizes commercially available quinoline.
Limitations : Multi-step synthesis with moderate overall yield.
Cyclization via Povarov Reaction
Reaction Scheme
Aryl imine intermediates undergo cyclization with dienophiles in the presence of a Lewis acid catalyst to form the tetrahydroquinoline core, followed by acylation:
Procedure
Data Table
Advantages : Continuous flow synthesis for scalability.
Limitations : Complex setup and moderate yield.
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Acylation | 82–88% | Low | High | High |
| Acylation + Hydrogenation | 67.5% | Moderate | Moderate | Moderate |
| Povarov Cyclization | 59.5% | High | High | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
